molecular formula C20H17BrN2O3 B285171 Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Katalognummer: B285171
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: YZRGKDYATIHIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-[(3-acetylphenyl)amino]quinoline-3-carboxylate, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the inhibition of various enzymes and pathways involved in disease progression. In cancer, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, it has been shown to induce the activation of caspase-3 and -9, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, it has been reported to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain, which is essential for memory and cognitive function. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate are dependent on the disease being targeted. In cancer, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, it has been reported to exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum, leading to the inhibition of parasite replication and disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate for lab experiments include its potent therapeutic activity, relatively easy synthesis method, and low toxicity. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments, and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

The future directions for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for enhanced therapeutic activity. Additionally, further studies are needed to elucidate its mechanism of action and identify additional targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for this compound 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate could lead to its wider use in research and clinical settings.

Synthesemethoden

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the condensation reaction between 6-bromo-4-chloroquinoline-3-carboxylic acid and 3-acetyl aniline in the presence of triEthyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylateamine and this compound chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, it has been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Eigenschaften

Molekularformel

C20H17BrN2O3

Molekulargewicht

413.3 g/mol

IUPAC-Name

ethyl 4-(3-acetylanilino)-6-bromoquinoline-3-carboxylate

InChI

InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)

InChI-Schlüssel

YZRGKDYATIHIQN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

Kanonische SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.